Product packaging for diethyl cyclopropylphosphonate(Cat. No.:CAS No. 945459-87-0)

diethyl cyclopropylphosphonate

Cat. No.: B6239684
CAS No.: 945459-87-0
M. Wt: 178.2
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Description

Diethyl cyclopropylphosphonate (CAS 863975-37-5) is a high-value organophosphorus building block essential in modern synthetic chemistry. Its core research value lies in its role as a versatile precursor for the flexible and modular synthesis of diverse phosphorus-containing derivatives, including mixed phosphonates, phosphonamidates, and phosphonothioates, via chemoselective activation . This compound is particularly valuable in medicinal chemistry for the construction of phosphonodepsipeptides, which are stable phosphorus analogues of natural peptides that serve as enzyme inhibitors, antimicrobial agents, and haptens for catalytic antibody production . The cyclopropyl group incorporated by this reagent is a privileged structural motif in drug discovery, often employed to modulate metabolic stability, lipophilicity, and conformational geometry. When handled under inert atmosphere and stored at 2-8°C, this compound offers excellent functional group tolerance, allowing researchers to incorporate the phosphonate moiety into complex molecules containing esters, nitriles, bromides, and phthalimide-protected amines . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

945459-87-0

Molecular Formula

C7H15O3P

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Synthesis of Diethyl Cyclopropylphosphonate

The preparation of diethyl cyclopropylphosphonate has been approached through several synthetic strategies, primarily focusing on the formation of the cyclopropane (B1198618) ring or the introduction of the phosphonate (B1237965) moiety onto a pre-existing cyclopropyl (B3062369) group.

Two prominent methods for the synthesis of unsubstituted this compound have been described. tandfonline.comtandfonline.com

Method A: Grignard Reaction and Subsequent Oxidation

This method involves the reaction of a cyclopropyl Grignard reagent with a phosphorus electrophile. Specifically, cyclopropylmagnesium bromide is reacted with diethyl chlorophosphite to yield diethyl cyclopropylphosphonite. tandfonline.comtandfonline.comtandfonline.com This intermediate is then oxidized to the final product, this compound. tandfonline.comtandfonline.comtandfonline.com Oxidation can be achieved using various reagents, with sodium periodate (B1199274) being one effective option. tandfonline.comtandfonline.comtandfonline.com This two-step process provides a direct route to the target molecule from a readily prepared Grignard reagent. tandfonline.com

Method B: 1,3-Elimination Reaction

An alternative approach involves the intramolecular cyclization of a linear precursor through a 1,3-elimination reaction. tandfonline.comtandfonline.comtandfonline.com The starting material for this method is diethyl 3-bromopropylphosphonate. tandfonline.comtandfonline.comtandfonline.com Treatment of this substrate with a suitable base can induce the elimination of hydrogen bromide to form the cyclopropane ring. tandfonline.comtandfonline.comtandfonline.com A critical aspect of this method is the choice of solvent, as it can significantly influence the reaction pathway. tandfonline.comtandfonline.comtandfonline.com For instance, the use of an aprotic polar solvent like dimethylformamide (DMF) has been shown to exclusively favor the desired 1,3-elimination, leading to the formation of this compound. tandfonline.com In contrast, using a protic solvent such as tert-butanol (B103910) can promote a competing 1,2-elimination reaction, resulting in the formation of propenylphosphonate isomers. tandfonline.com

Other Synthetic Approaches

Beyond these two methods, other strategies for the synthesis of cyclopropylphosphonates in general have been explored, which could be adapted for the synthesis of the diethyl ester. These include:

Cyclopropanation of Vinylphosphonates: This involves the reaction of a vinylphosphonate (B8674324) with a carbene or carbenoid species to form the cyclopropane ring. tandfonline.com

Michael-Induced Ring Closure (MIRC) Reactions: These reactions can be used to construct substituted cyclopropylphosphonates. researchgate.net

Ruthenium-Catalyzed Asymmetric Cyclopropanation: Chiral ruthenium complexes have been successfully employed to catalyze the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate, affording optically active cyclopropylphosphonates with high diastereo- and enantioselectivity. nih.govacs.org

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsKey ReagentsKey Features
Grignard Reaction & Oxidation Cyclopropylmagnesium bromide, Diethyl chlorophosphiteSodium periodate (for oxidation)Two-step process, utilizes a pre-formed cyclopropyl unit. tandfonline.comtandfonline.comtandfonline.com
1,3-Elimination Diethyl 3-bromopropylphosphonateBase (e.g., potassium tert-butoxide)Solvent-dependent selectivity, intramolecular cyclization. tandfonline.comtandfonline.comtandfonline.com
Asymmetric Cyclopropanation Alkene, Diethyl diazomethylphosphonateChiral Ruthenium(II)-Pheox complexProduces optically active cyclopropylphosphonates with high stereoselectivity. nih.govacs.org

Chemical Properties and Reactivity of Diethyl Cyclopropylphosphonate

The chemical behavior of diethyl cyclopropylphosphonate is dictated by the interplay between the strained cyclopropane (B1198618) ring and the electrophilic phosphorus center of the phosphonate (B1237965) group.

The cyclopropane ring, with its inherent strain, can undergo ring-opening reactions under certain conditions, although it is generally more stable than highly substituted or activated cyclopropanes. The phosphonate moiety offers several sites for chemical modification. The P=O bond can participate in hydrogen bonding and coordination chemistry. The ethyl ester groups can be hydrolyzed to the corresponding phosphonic acid, a transformation that is often crucial for biological applications as phosphonic acids can act as mimics of phosphate (B84403) groups.

One of the key reactions of this compound is its use as a precursor to α-substituted derivatives. tandfonline.com The protons on the carbon atom adjacent to the phosphonate group can be removed by a strong base to generate a phosphonate-stabilized carbanion. This nucleophilic species can then react with various electrophiles to introduce a wide range of substituents at the α-position.

Furthermore, the thio and seleno analogs of this compound have been synthesized by reacting the intermediate diethyl cyclopropylphosphonite with elemental sulfur or selenium, respectively. tandfonline.comtandfonline.comtandfonline.com These analogs provide opportunities to study the effect of replacing the phosphoryl oxygen with other chalcogens on the compound's properties and reactivity.

Research Findings and Applications

Classical and Non-Conventional Synthetic Routes

Grignard Reagent-Mediated Approaches

A prominent classical method for constructing the cyclopropylphosphonate framework involves the use of a Grignard reagent. This approach leverages the nucleophilic character of the cyclopropyl group, generated in situ, to attack an electrophilic phosphorus center.

The reaction between cyclopropylmagnesium bromide and diethyl chlorophosphite serves as a key step in this synthetic sequence. researchgate.nettandfonline.comtandfonline.com The Grignard reagent, prepared from cyclopropyl bromide and magnesium metal, readily attacks the phosphorus atom of diethyl chlorophosphite. researchgate.nettandfonline.comtandfonline.com This nucleophilic substitution reaction displaces the chloride ion and forms a new carbon-phosphorus bond.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the Grignard reagent and minimize side reactions. tandfonline.comorgsyn.org The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium can be initiated by the addition of a small amount of iodine. epo.org

The initial product of the Grignard reaction is diethyl cyclopropylphosphonite, a trivalent phosphorus species. researchgate.nettandfonline.comtandfonline.com To obtain the target this compound, which contains a pentavalent phosphorus atom, a subsequent oxidation step is necessary. researchgate.nettandfonline.comtandfonline.com

Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of sodium periodate (B1199274). researchgate.nettandfonline.comtandfonline.com Other oxidizing agents can also be utilized to convert the phosphonite to the corresponding phosphonate. This two-step, one-pot synthesis provides a practical route to this compound. tandfonline.com

Reactant 1Reactant 2IntermediateOxidizing AgentProductReference
Cyclopropylmagnesium bromideDiethyl chlorophosphiteDiethyl cyclopropylphosphoniteSodium periodateThis compound researchgate.nettandfonline.comtandfonline.com

Elimination Reactions for Cyclopropyl Ring Formation

An alternative strategy for the synthesis of this compound involves the formation of the cyclopropane (B1198618) ring through an intramolecular elimination reaction. This method starts with a linear phosphonate precursor containing a suitable leaving group.

The 1,3-elimination of hydrogen bromide from diethyl 3-bromopropylphosphonate is a key example of this approach. researchgate.nettandfonline.comtandfonline.com In this intramolecular cyclization, a base is used to abstract a proton from the carbon alpha to the phosphonate group, generating a carbanion. This carbanion then displaces the bromide ion at the gamma position, forming the three-membered cyclopropyl ring. researchgate.net This process is also referred to as a Dieckmann-type cyclization. openstax.orglibretexts.org

This method offers a distinct advantage as it can be directed to favor either 1,2-elimination, leading to the formation of propenylphosphonates, or the desired 1,3-elimination for cyclopropylphosphonate synthesis, depending on the reaction conditions. researchgate.nettandfonline.comtandfonline.com

The selectivity between the competing 1,2- and 1,3-elimination pathways is significantly influenced by the choice of solvent. researchgate.nettandfonline.comtandfonline.com Research has shown that the solvent system plays a crucial role in directing the course of the reaction. tandfonline.com

In protic solvents, such as tert-butanol (B103910), the 1,2-elimination of HBr is the favored pathway, resulting in the formation of diethyl propenylphosphonate. tandfonline.com Conversely, the use of a polar aprotic solvent, such as dimethylformamide (DMF), exclusively promotes the 1,3-elimination, leading to the desired this compound. tandfonline.com This high degree of selectivity makes the elimination route a versatile tool for the synthesis of both cyclic and unsaturated phosphonates. tandfonline.com

SubstrateBaseSolventMajor ProductElimination TypeReference
Diethyl 3-bromopropylphosphonateNot specifiedtert-Butanol (Protic)Diethyl propenylphosphonate1,2-Elimination tandfonline.com
Diethyl 3-bromopropylphosphonateNot specifiedDimethylformamide (Aprotic)This compound1,3-Elimination tandfonline.com

Michaelis-Becker and Arbuzov Reactions: Scope and Limitations for Cyclopropylphosphonates

The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental methods for forming carbon-phosphorus (C-P) bonds, which are essential for the synthesis of phosphonates. researchgate.netwikipedia.orgorganic-chemistry.org

The Michaelis-Arbuzov reaction , discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate. researchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the halide anion to yield the final phosphonate product. wikipedia.org While widely used for the synthesis of various phosphonates, its application to the direct synthesis of cyclopropylphosphonates is limited by the low reactivity of cyclopropyl halides in SN2 reactions.

The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite (as its sodium salt) with an alkyl halide. sustech.edu.cn Similar to the Arbuzov reaction, its direct application for synthesizing cyclopropylphosphonates from cyclopropyl halides is challenging due to the halide's low reactivity.

Recent advancements have explored variations of these classical reactions. For instance, a copper-catalyzed, enantioconvergent radical Michaelis-Becker-type C(sp³)–P cross-coupling has been developed, offering a pathway to chiral alkyl phosphorus compounds from racemic alkyl halides. sustech.edu.cn Additionally, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have shown promise for coupling triaryl phosphites with aryl iodides under mild conditions. organic-chemistry.org However, the direct and efficient synthesis of this compound using these classical methods remains a significant challenge, necessitating the development of alternative cyclopropanation strategies.

Cyclopropanation Strategies Involving Phosphonate Moieties

Given the limitations of classical phosphorylation methods for creating the cyclopropyl ring directly, strategies that introduce the phosphonate group onto a pre-formed or concurrently formed cyclopropane ring are more common. These include cycloaddition reactions and reactions involving diazo compounds.

[2+1] Cycloaddition Reactions

[2+1] cycloaddition reactions are a powerful tool for constructing cyclopropane rings. These reactions involve the addition of a carbene or carbenoid to an alkene.

A notable example of a [2+1] cycloaddition for synthesizing functionalized cyclopropylphosphonates is the Lewis acid-promoted reaction of 1-seleno-2-silylethenes with 2-phosphonoacrylates. acs.orgacs.org Specifically, the SnCl₄-promoted cycloaddition of 1-seleno-2-silylethene with various 2-phosphonoacrylates leads to highly functionalized cyclopropanephosphonate esters in high yields. acs.orgacs.org

This reaction is believed to proceed through a mechanism involving a 1,2-silicon migration. researchgate.net Isotopic labeling studies have confirmed this migration for [2+1] cycloadditions, distinguishing them from [2+2] cycloadditions where such migration does not occur. researchgate.net Theoretical calculations suggest that the silicon migration and cyclopropane ring closure happen in a concerted manner, facilitated by an eight-membered cyclic selenium-metal coordination with the Lewis acid. psu.edu This interaction promotes the formation of the three-membered ring. psu.edu The resulting cyclopropane products are valuable intermediates for synthesizing biologically important molecules, such as analogues of α-aminocyclopropanephosphonic acid. acs.orgacs.org

Table 1: Lewis Acid-Promoted [2+1] Cycloaddition of 1-Seleno-2-silylethene with 2-Phosphonoacrylates

Entry 2-Phosphonoacrylate Lewis Acid Yield (%)
1 Diethyl (2-ethoxycarbonyl)acrylate SnCl₄ 95
2 Diethyl (2-methoxycarbonyl)acrylate SnCl₄ 92
3 Diethyl (2-isopropoxycarbonyl)acrylate SnCl₄ 93

Data sourced from studies on Lewis acid-promoted cycloadditions. acs.orgacs.org

Achieving stereocontrol is a critical aspect of cyclopropanation reactions. In the context of Lewis acid-promoted cycloadditions of 1-seleno-2-silylethenes, the stereoselectivity is influenced by the structure of the complex formed between the 2-phosphonoacrylate and the Lewis acid. acs.org The reaction of (E)-1-(phenylseleno)-2-(trimethylsilyl)ethene with vinyl ketones in the presence of a chiral Lewis acid derived from TiCl₄, Ti(O-iPr)₄, and (R)- or (S)-1,1'-binaphthol (BINOL) has been shown to produce enantiomerically enriched cis-cyclopropane products. researchgate.net

The development of chiral catalysts has been instrumental in achieving high stereoselectivity in other cyclopropanation reactions leading to cyclopropylphosphonates. For instance, chiral Ru(II)-Pheox complexes have been successfully used in the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate, affording optically active cyclopropylphosphonates with high diastereoselectivity and enantioselectivity. nih.govacs.org Similarly, D2-symmetric dirhodium complexes are effective catalysts for the enantioselective synthesis of cyclopropylphosphonates containing a quaternary stereocenter from arylphosphonyldiazoalkanes. unl.pt

Cyclopropanation via Diazo Compounds and Carbenoid Intermediates

The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a widely used method for synthesizing cyclopropanes. unl.pt This approach has been successfully applied to the synthesis of cyclopropylphosphonates.

Copper catalysts are frequently employed for the cyclopropanation of olefins using diazo compounds. nih.gov The reaction mechanism generally involves the formation of a copper-carbene intermediate, which then transfers the carbene to the alkene. nih.govcsic.es The rate-limiting step is often the formation of this copper-carbene intermediate from the diazo compound and the copper(I) catalyst, with the concomitant extrusion of dinitrogen. csic.es

The use of phosphono-substituted diazoalkanes, such as diethyl diazomethylphosphonate, in copper-catalyzed reactions with alkenes provides a direct route to cyclopropylphosphonates. cardiff.ac.uk For example, the copper(I) iodide-catalyzed decomposition of diethyl 1-diazo-2,2,2-trifluoroethylphosphonate in the presence of terminal olefins yields the corresponding trifluoromethyl-substituted cyclopropylphosphonates. cardiff.ac.uk

While copper catalysis is effective, other transition metals like rhodium have also been extensively studied. acs.orgnih.govthieme-connect.comacs.orgacs.org Rhodium(II) catalysts, for example, have been used for the intermolecular cyclopropanation of alkenes with (halodiazomethyl)phosphonates, affording halocyclopropylphosphonates in high yields and with high diastereomeric ratios. acs.orgacs.org The choice of metal catalyst and ligands can significantly influence the efficiency and stereoselectivity of the cyclopropanation. unl.ptthieme-connect.com

Table 2: Metal-Catalyzed Cyclopropanation with Phosphono-Substituted Diazoalkanes

Catalyst Diazo Compound Alkene Product Yield (%) Diastereomeric Ratio/ee Reference
Rh₂(S-biTISP)₂ Diethyl phenyldiazomethylphosphonate Styrene (B11656) Diethyl (1-phenyl-2-phenylcyclopropyl)phosphonate 96 >98% de, 83% ee unl.pt
Ru(II)-Pheox Diethyl diazomethylphosphonate Styrene Diethyl (2-phenylcyclopropyl)phosphonate 95 98:2 dr, 99% ee nih.govacs.org
CuI Diethyl 1-diazo-2,2,2-trifluoroethylphosphonate Styrene Diethyl (2-phenyl-1-(trifluoromethyl)cyclopropyl)phosphonate 75 - cardiff.ac.uk
Rh₂(OAc)₄ Diethyl diazomethylphosphonate N-Cbz-(D)-allylglycine Functionalized cyclopropylphosphonate - Mixture of stereoisomers cardiff.ac.uk

This table presents a selection of research findings and is not exhaustive.

Intramolecular Cyclopropanation Reactions

A significant method for the synthesis of this compound involves an intramolecular 1,3-elimination reaction. This approach starts from diethyl 3-bromopropylphosphonate, which can be induced to cyclize under specific conditions. tandfonline.comtandfonline.com The outcome of the reaction is highly dependent on the solvent system used. While protic solvents such as t-BuOH tend to favor a 1,2-elimination pathway, leading to propenylphosphonate isomers, the use of aprotic polar solvents like dimethylformamide (DMF) exclusively promotes the desired 1,3-elimination. tandfonline.com This selectivity results in the formation of the cyclopropane ring, yielding this compound. tandfonline.com The precursor, diethyl 3-bromopropylphosphonate, is typically synthesized via the Arbuzov reaction of 1,3-dibromopropane (B121459) with triethyl phosphite. tandfonline.com

Michael Induced Ring Closure (MIRC) Reactions for Substituted Cyclopropylphosphonates

The Michael Induced Ring Closure (MIRC) reaction is a well-established and powerful tool for constructing cyclopropane rings. thieme-connect.com This methodology has been successfully applied to the synthesis of a variety of substituted cyclopropylphosphonates. thieme-connect.comresearchgate.net The process involves the reaction of a nucleophile, in this case, a trialkyl phosphite, with a suitable Michael acceptor that also contains a leaving group, such as a doubly activated tertiary allyl halide. thieme-connect.com

Specifically, the reaction of trialkyl phosphites with β-bromoalkylidene cyanoacetates or malonates proceeds in moderate to good yields to afford highly functionalized cyclopropylphosphonates. researchgate.net This MIRC approach provides access to substitution patterns on the cyclopropane ring that are otherwise difficult to achieve. thieme-connect.com The reaction is notable for its straightforward execution and the value of the resulting products, which can be used in subsequent chemical transformations. thieme-connect.com

Table 1: Synthesis of Substituted Cyclopropylphosphonates via MIRC Reaction Data derived from research on the MIRC reaction of phosphites with doubly activated tertiary allyl halides. thieme-connect.com

R¹ Group (in Phosphite)R² GroupR³ GroupProduct Yield
MethylCyanoPhenyl78%
EthylCyanoPhenyl80%
IsopropylCyanoPhenyl75%
EthylMethoxycarbonylPhenyl79%
EthylCyanoMethyl60%

Electrochemical Synthesis of Cyclopropylphosphonates

Electrochemical methods represent a modern and efficient alternative for the synthesis of cyclopropylphosphonates. tandfonline.comthieme-connect.com These techniques utilize electrical current to generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents. scispace.comdtic.mil This approach has been particularly effective for creating polysubstituted cyclopropylphosphonates. scispace.com

Electroreduction of Halogenated Phosphonates in the Presence of Michael Acceptors

A specific and effective electrochemical strategy involves the electroreduction of polyhalogenated phosphonates in the presence of Michael acceptors. scispace.comresearchgate.net This reaction is typically carried out in a one-compartment electrolysis cell equipped with a sacrificial magnesium anode. scispace.com

In this process, the electroreduction of a compound like diethyl α,α-dichlorobenzylphosphonate or diisopropyl trichloromethylphosphonate generates a carbanion intermediate. scispace.comdtic.milresearchgate.net This highly reactive carbanion then undergoes a Michael addition to an electron-deficient alkene (the Michael acceptor) present in the reaction mixture. The resulting adduct subsequently undergoes an intramolecular nucleophilic substitution, closing the three-membered ring to yield the corresponding polysubstituted cyclopropylphosphonate. scispace.comresearchgate.net This method allows for the efficient, one-pot synthesis of α-arylated or α-chloro substituted cyclopropylphosphonates. scispace.comresearchgate.net

Synthesis of Structural Analogues and Heteroatom-Modified Derivatives

Beyond the synthesis of this compound itself, significant research has been directed towards the preparation of its structural analogues, particularly those modified with heteroatoms such as sulfur and selenium. These analogues are valuable for probing biological systems and as synthetic intermediates. tandfonline.comtandfonline.com

Preparation of Thio Analogues of this compound

The synthesis of the thio analogue, O,O-diethyl cyclopropylphosphonothioate, is achieved from a common intermediate used in one of the synthetic routes to the parent phosphonate. tandfonline.comtandfonline.com The precursor, diethyl cyclopropylphosphonite, is obtained from the reaction of cyclopropylmagnesium bromide with diethyl chlorophosphite. tandfonline.comtandfonline.com Instead of oxidizing the phosphonite to the phosphonate, it is reacted directly with elemental sulfur. tandfonline.comtandfonline.com This straightforward reaction efficiently yields the desired thio-analogue. tandfonline.com

Preparation of Seleno Analogues of this compound

In a manner identical to the synthesis of the thio analogue, the seleno derivative can also be prepared from diethyl cyclopropylphosphonite. tandfonline.comtandfonline.com The reaction involves treating the diethyl cyclopropylphosphonite intermediate with elemental selenium. tandfonline.comtandfonline.com This provides an effective and direct route to O,O-diethyl cyclopropylphosphonoselenoate, expanding the library of available heteroatom-modified cyclopropylphosphonates. tandfonline.com

Reactions Involving the Cyclopropane Ring System

The high ring strain of the cyclopropane moiety makes it susceptible to various ring-opening and functionalization reactions. These transformations are often driven by the release of this strain energy, leading to the formation of more stable acyclic or larger ring systems.

The cleavage of the carbon-carbon bonds within the cyclopropane ring is a hallmark of its reactivity. This can be initiated through radical, acid-catalyzed, or thermal pathways, each leading to unique structural outcomes.

Radical-mediated reactions provide a powerful method for the ring-opening and functionalization of cyclopropane derivatives. nih.gov The process is typically initiated by the addition of a radical species to the cyclopropane system. For instance, in reactions involving methylenecyclopropanes (MCPs), a related class of compounds, a radical adds to the exocyclic double bond to form a more stable benzyl (B1604629) radical intermediate. nih.gov This intermediate then undergoes a rapid ring-opening to relieve the inherent strain, generating a new alkyl radical. nih.gov This newly formed radical can then participate in subsequent reactions, such as intramolecular cyclization. nih.gov

A general mechanism for the oxidative radical ring-opening of an aryl-substituted cyclopropane can be outlined as follows:

Radical Generation : An initiator, such as manganese(III) acetate, generates an initial radical species. nih.gov

Radical Addition : This radical adds to the cyclopropane ring. In the case of vinyl or aryl-substituted cyclopropanes, the addition occurs in a way that generates the most stable radical intermediate (e.g., a benzylic radical).

Ring Opening : The highly strained three-membered ring cleaves, forming a more stable, open-chain radical.

Further Reaction : The resulting radical intermediate can be trapped, undergo cyclization, or be oxidized to a stable product. nih.gov

For example, fluoroalkyl radicals have been used to initiate the ring-opening of methylenecyclopropanes to synthesize fluorinated homoallylic compounds. nih.gov While direct radical-mediated ring-opening studies on this compound itself are less common, these established mechanisms on similar cyclopropane systems provide a clear framework for its expected reactivity.

The cyclopropane ring in this compound can be opened under acidic conditions, often proceeding through a carbocationic intermediate. The regioselectivity and the nature of the final product are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. nih.gov

A general method for the ring-opening hydroarylation of monosubstituted cyclopropanes has been developed using a Brønsted acid catalyst in hexafluoroisopropanol (HFIP). nih.gov The mechanism varies with the substituent on the cyclopropane:

Sₙ1-Type Mechanism : For electron-rich arylcyclopropanes, the reaction proceeds via a simple Sₙ1-type pathway. The acid protonates the cyclopropane ring, leading to ring-opening and the formation of a stable benzylic carbocation. This cation is then trapped by an arene nucleophile to yield a branched product. nih.gov

Homo-Conjugate Addition : When the cyclopropane ring is substituted with a carbonyl group (e.g., cyclopropyl ketones), the reaction with an electron-rich arene nucleophile follows a homo-conjugate addition pathway, resulting in a linear product. nih.gov

The general mechanism for the acid-catalyzed ring-opening of a cyclopropyl alcohol involves protonation of the hydroxyl group, its departure as water to form a tertiary carbocation, followed by ring-opening and rearrangement to form a more stable, often conjugated, system. stackexchange.com Thermal rearrangements of vinylcyclopropanes are also well-known phenomena, proceeding through cleavage of the bond adjacent to the vinyl group. researchgate.net

Beyond ring-opening, the cyclopropane ring can be functionalized while preserving the three-membered core. This is most powerfully achieved through stereoselective synthesis, which installs desired functional groups with specific spatial orientations from the outset.

The primary strategy for obtaining stereoselectively functionalized cyclopropylphosphonates is through the asymmetric cyclopropanation of alkenes. cdnsciencepub.com This involves the reaction of an alkene with a diazo compound containing a phosphonate group, such as diethyl diazomethylphosphonate, in the presence of a chiral catalyst. acs.orghueuni.edu.vn These methods allow for the synthesis of enantioenriched cyclopropylphosphonates with high diastereoselectivity and enantioselectivity. nih.govutdallas.edu

Several catalytic systems have been developed for this purpose:

Ruthenium(II)-Pheox Complexes : Chiral Ru(II)-Pheox catalysts are highly effective for the asymmetric cyclopropanation of a wide variety of alkenes with diethyl diazomethylphosphonate, affording optically active cyclopropylphosphonates in high yields and with excellent stereoselectivity (up to 99:1 dr and 99% ee). acs.orghueuni.edu.vnresearchgate.net

Dirhodium(II) Catalysts : Chiral dirhodium complexes, such as Rh₂(S-biTISP)₂, catalyze the reactions of dimethyl aryldiazomethylphosphonates with styrenes to produce cyclopropanes with high yields (85-96%), diastereoselectivity (≥98% de), and enantioselectivity (76-92% ee). unl.pt

Engineered Biocatalysts : Myoglobin-based carbene transferases have been engineered to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with phosphonyl diazo reagents. nih.govutdallas.edu These biocatalytic methods can produce both enantiomeric forms of the desired cyclopropylphosphonate products with up to >99% de and >99% ee. nih.govresearchgate.net

Catalyst SystemDiazo ReagentAlkene SubstrateDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Enantiomeric Excess (ee)Reference
Chiral Ru(II)-PheoxDiethyl diazomethylphosphonateVarious Alkenesup to 99:1 drup to 99% acs.org
Rh₂(S-biTISP)₂Dimethyl aryldiazomethylphosphonatesStyrenes≥98% de76-92% unl.pt
Engineered Myoglobin (B1173299)Dimethyl (diazomethyl)phosphonateVinylarenes>99% de>99% nih.govutdallas.edu
Copper-bis(oxazoline)α-DiazomethylphosphonatesAlkenesGoodGood cdnsciencepub.com

Post-synthesis functionalization of the cyclopropane ring is also possible. For example, methods involving bromine/magnesium and sulfoxide/magnesium exchange reactions have been used for the stereoselective functionalization of cyclopropane derivatives. researchgate.net Additionally, functional groups introduced during the synthesis can be further transformed. A classical Hofmann rearrangement has been used to introduce an amino group onto a pre-formed cyclopropane ring, demonstrating a pathway to functionalized α-aminocyclopropanephosphonic acids. acs.org

Functionalization of the Cyclopropane Ring

Reactions Involving the Phosphonate Group

The diethyl phosphonate moiety undergoes reactions typical of phosphonic acid esters, with hydrolysis to the corresponding phosphonic acid being the most common transformation. This dealkylation is a crucial step in the synthesis of biologically active phosphonic acids, which often act as mimics of amino acid carboxylates or phosphate (B84403) groups. d-nb.inforsc.org

Several methods are employed for the hydrolysis of the diethyl ester:

Acidic Hydrolysis : Treatment with strong acid can cleave the ethyl esters to yield the free phosphonic acid. d-nb.info

Silyl Halide Reagents : Reagents such as iodotrimethylsilane (B154268) (TMSI) are highly effective for the deprotection of phosphonate esters under mild conditions. acs.org For instance, the deprotection of a phosphonate ester group with TMSI has been used as a final step in the synthesis of 1-amino-2-(hydroxymethyl)-1-cyclopropanephosphonic acid. acs.org Similarly, a mixture of trimethylsilyl (B98337) iodide in pyridine (B92270) and acetonitrile (B52724) has been used for the hydrolysis of support-bound 5'-cyclopropyl phosphonate modified oligonucleotides. google.com

The phosphorus center can also be engaged in other reactions. For example, diethyl cyclopropylphosphonite, the P(III) precursor to this compound, can be reacted with elemental sulfur or selenium to produce the corresponding diethyl cyclopropylthiophosphonate and diethyl cyclopropylselenophosphonate, respectively. tandfonline.com

Nucleophilic Displacements at Phosphorus Centers

Nucleophilic substitution at the phosphorus atom of this compound is a key reaction pathway for modifying the phosphonate moiety. These reactions typically involve the displacement of the ethoxy groups by other nucleophiles.

One of the most common nucleophilic displacement reactions is hydrolysis , where water attacks the phosphorus center, leading to the sequential removal of the ethyl groups and the formation of cyclopropylphosphonic acid. This transformation is often carried out under acidic or basic conditions. For instance, the hydrolysis of related 5'-cyclopropyl phosphonate-modified nucleotides has been achieved using methods like treatment with trimethylsilyl iodide. google.com This process is crucial for converting the phosphonate esters into their corresponding phosphonic acids, which are often the biologically active form of the molecule.

Similarly, alcoholysis can occur where another alcohol displaces the ethanol (B145695) from the phosphonate ester. This transesterification reaction, often catalyzed by an acid or base, allows for the introduction of different alkyl groups onto the phosphonate moiety. While direct studies on this compound are not prevalent, the general principles of alcoholysis of dialkyl H-phosphonates suggest that mixtures of mixed and fully transesterified products can be obtained by controlling the reaction conditions. nih.gov

Other nucleophiles, such as amines, can also participate in displacement reactions at the phosphorus center, although this is less common than the formation of aminophosphonates through other synthetic routes. The general reactivity of P(V) centers towards nucleophilic attack allows for a broad range of transformations to generate diverse organophosphorus compounds. nih.gov

P-C Bond Cleavage Reactions under Specific Conditions

The phosphorus-carbon (P-C) bond in this compound is generally stable due to the high bond energy. However, under specific and often harsh reaction conditions, cleavage of this bond can be induced.

Basic Conditions: In certain contexts, strong bases can promote P-C bond cleavage. For example, in the reaction of an anion derived from a bisphosphonate with N-bromomethylphthalimide, the major product resulted from a process rationalized by nucleophilic attack at one of the phosphonates, followed by P-C bond cleavage. nih.gov While not a direct example involving this compound, it illustrates the possibility of base-mediated P-C bond scission in structurally related compounds.

Reductive Cleavage: Reductive cleavage of the P-C bond can be achieved using strong reducing agents or transition metal catalysts. These methods are often employed in the dephosphonylation of more complex molecules.

Photochemical Cleavage: Photoredox catalysis has emerged as a powerful tool for cleaving strong chemical bonds. In the context of cyclopropanes, visible light photocatalysis can induce ring-opening via C-C bond cleavage. nih.gov While direct photolytic P-C cleavage of this compound is not widely reported, related studies on the cleavage of C-P bonds in other organophosphorus compounds, such as perfluoroalkyl phosphinic acids in biological systems, highlight the potential for such transformations under specific catalytic or enzymatic conditions. nih.gov In some aromatization reactions of phosphonylated pyrazolines, C-P bond cleavage has been observed as a competing pathway. rsc.orgrsc.org

Participation in Multicomponent Reactions

This compound and its derivatives are valuable participants in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation.

Condensation Reactions with Carbonyl Compounds

A prominent example of a condensation reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.com In this reaction, a carbanion is generated by treating the phosphonate with a strong base. This carbanion then acts as a nucleophile and adds to an aldehyde or ketone. The resulting intermediate undergoes elimination to form an alkene. While this compound itself is not typically used directly in the HWE reaction due to the lack of an alpha-proton for deprotonation, α-functionalized cyclopropylphosphonates are effective reagents. For instance, cyclopropylmethylated phosphonates can undergo deprotonation and subsequent reaction with ketones like benzophenone (B1666685) or cyclohexanone (B45756) to yield functionalized olefins bearing a cyclopropane moiety. lookchem.com

The Kabachnik-Fields reaction is another important multicomponent condensation that synthesizes α-aminophosphonates from an aldehyde or ketone, an amine, and a dialkyl phosphite. nih.gov Although this compound is not a direct reactant, this reaction is a key method for producing α-aminocyclopropylphosphonates, which are significant for their biological activities. The synthesis of various α-aminophosphonates has been reported through this one-pot procedure under various catalytic conditions. psu.eduresearchgate.net

Role as a Synthetic Intermediate or Reagent in Complex Molecule Synthesis

This compound and its derivatives serve as crucial building blocks in the synthesis of a wide array of complex and biologically active molecules. The unique structural and electronic properties of the cyclopropylphosphonate moiety make it a valuable pharmacophore.

Synthesis of Aminophosphonates: One of the most significant applications of this compound derivatives is in the synthesis of aminophosphonates. For example, diethyl 1-isocyanocyclopropylphosphonates can be prepared and subsequently hydrolyzed to yield 1-aminocyclopropylphosphonic acids. d-nb.info Furthermore, novel aminated (cyclopropylmethyl)phosphonates have been synthesized from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate and various amines, showing potential as anti-pancreatic cancer agents. scirp.orgscirp.org

Synthesis of Nucleotide Analogues: Cyclopropylphosphonates have been incorporated into nucleotide structures to act as phosphate mimics. The synthesis of 5'-cyclopropyl phosphonate-modified uridine (B1682114) has been reported, highlighting the utility of these compounds in developing modified oligonucleotides with potential therapeutic applications in RNA interference (RNAi) technologies. google.comnih.gov The stability of the phosphonate group to enzymatic degradation makes it an attractive alternative to the natural phosphate linkage. scirp.org

Cyclopropanation Reactions: Cyclopropylphosphonates are key products in various cyclopropanation reactions. For instance, biocatalytic strategies using engineered enzymes have been developed for the highly stereoselective synthesis of cyclopropylphosphonate esters from olefins and phosphonyl diazo reagents. utdallas.edu These methods provide efficient access to enantioenriched cyclopropylphosphonates, which are valuable chiral building blocks.

The versatility of this compound and its derivatives as synthetic intermediates is underscored by their application in creating diverse molecular architectures, from relatively simple functionalized cyclopropanes to complex, biologically relevant macromolecules. acs.org

Elucidation of Reaction Pathways and Transition States

The formation of the cyclopropylphosphonate scaffold can be achieved through several distinct reaction pathways, including metal-catalyzed cyclopropanations, Michael-initiated ring closure (MIRC) reactions, and various cycloadditions. researchgate.netthieme-connect.com The mechanistic intricacies of these pathways have been a subject of significant research, often employing computational studies to map out energy landscapes and characterize transition states.

Alternative pathways include the Simmons-Smith reaction, which is proposed to proceed via an SN2-like displacement of a leaving group by the olefin, followed by the cleavage of a carbon-metal bond to form the cyclopropane ring. wiley-vch.de Kinetic studies have sometimes suggested a more complex mechanism involving an induction period, pointing to a change in the structure of the organozinc carbenoid reagent during the reaction. wiley-vch.de In other systems, such as 1,3-dipolar cycloadditions of vinyl phosphonates with diazo compounds, the pathway involves the initial formation of a 1-pyrazoline intermediate, which subsequently eliminates a molecule of nitrogen to yield the cyclopropane ring. rsc.org Furthermore, Lewis acid-promoted [2 + 1] cycloaddition reactions utilize pathways involving selenium-stabilized 1,2-silicon migration. acs.org In rhodium-catalyzed reactions, the origin of diastereoselectivity has been attributed to π–π and CH–π interactions within the transition states. wiley-vch.de

Identification and Characterization of Reactive Intermediates

The transformations of this compound and its precursors involve a host of transient reactive intermediates that dictate the course and outcome of the reaction. The identification and characterization of these species have been achieved through a combination of spectroscopic methods, trapping experiments, and computational modeling.

A predominant feature in many cyclopropanation reactions to form cyclopropylphosphonates is the involvement of organometallic intermediates. In reactions catalyzed by ruthenium-Pheox complexes, a Ru(II)-carbene species is the key intermediate responsible for transferring the phosphonylcarbene unit to the alkene. thieme-connect.comacs.orghueuni.edu.vn Similarly, rhodium-catalyzed reactions of dimethyl aryldiazomethylphosphonates proceed through the generation of donor/acceptor-substituted rhodium carbenoid intermediates. scispace.comacs.org

Biocatalytic approaches using engineered hemoproteins, such as myoglobin, have been shown to proceed via the formation of an iron-carbenoid intermediate. nih.govutdallas.edu DFT calculations suggest this intermediate is more stable and therefore less reactive than the corresponding species derived from ethyl diazoacetate. nih.gov In the classic Simmons-Smith reaction, organozinc carbenoids like IZnCH₂I are the active methylene-transfer agents. wiley-vch.de Other examples include organopalladium intermediates, which have been identified in three-component hydroarylation reactions that can produce related phosphonate products. thieme-connect.com

While many metal-catalyzed reactions can have pathways involving radical species, mechanistic studies in the context of phosphonyl cyclopropanation often suggest non-radical pathways. For instance, in the heme-catalyzed cyclopropanation with dimethyl (diazomethyl)phosphonate, radical trapping experiments have been conducted to probe the mechanism. nih.govresearchgate.net The lack of products derived from radical interception suggests that a free radical pathway is not dominant in this system. nih.gov This is in contrast to many other non-heme iron-dependent enzymes that typically operate via substrate radical intermediates. nih.gov The enzymatic cyclopropanation with cis-β-deutero-styrene proceeds with a high degree of stereoretention, further supporting a concerted, non-radical mechanism for the carbene transfer step. nih.govresearchgate.net

A distinct and powerful class of intermediates in modern organic synthesis are gold carbenes. Specifically, cycloisomerizations of 1,n-enynes catalyzed by gold(I) complexes have been shown to proceed through highly distorted cyclopropyl gold(I) carbene-like intermediates. nih.gov These electrophilic species are versatile, reacting with various nucleophiles at either the cyclopropane or the carbene carbon atom. nih.gov A particularly relevant transformation is the reaction of the gold carbene moiety with an alkene to form a new cyclopropane ring, a process that can occur in either an intra- or intermolecular fashion. wiley-vch.denih.gov These reactions are especially suited for the bioinspired synthesis of complex molecules like terpenoid natural products. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, feasibility, and the stability of intermediates and transition states. In the biocatalytic cyclopropanation of styrene with a phosphonyl diazo reagent, the reaction kinetics are notably rapid. nih.govutdallas.edu For example, using an engineered myoglobin variant, reactions can reach approximately 80% conversion within two minutes and proceed to quantitative conversion in under five minutes. nih.govutdallas.edu

Thermodynamic investigations, particularly through DFT calculations, have provided detailed energy profiles for these reactions. For the heme-catalyzed cyclopropanation, the relative Gibbs free energies (ΔG) of the key transition states and the iron-carbenoid intermediate have been calculated, shedding light on the reaction's energetic landscape. nih.govresearchgate.netutdallas.edu

SpeciesRelative Gibbs Free Energy (ΔG) with Diazophosphonate (kcal mol⁻¹)Relative Gibbs Free Energy (ΔG) with EDA (kcal mol⁻¹)
TS1 (Diazo Decomposition)20.719.7
Iron-Carbenoid Intermediate -10.8-8.4
TS2 (Cyclopropanation)12.09.9
This table presents the calculated Gibbs free energy values for key transition states (TS) and intermediates in the heme-catalyzed styrene cyclopropanation. Data sourced from mechanistic studies. nih.gov

These data illustrate that while the iron-carbenoid intermediate formed from the diazophosphonate is thermodynamically more stable than that from EDA, the energy barriers for both its formation (TS1) and its subsequent reaction (TS2) are higher, explaining the experimentally observed lower reactivity. nih.gov In other systems, kinetic analyses have revealed features such as an induction period, suggesting a dynamic change in the catalytic species during the reaction. wiley-vch.de Furthermore, reactivity has been correlated with the electronic properties of intermediates, such as the LUMO energy levels of Lewis acid-activated olefins. acs.org

Regio- and Stereoselectivity Determining Factors

A central goal of developing synthetic methods for cyclopropylphosphonates is the control of regio- and stereoselectivity. The factors governing these outcomes are diverse and depend heavily on the specific reaction mechanism and catalytic system employed.

In metal-catalyzed cyclopropanations using diazo reagents, the catalyst structure is paramount. Chiral Ru(II)-Pheox complexes, for instance, consistently afford high diastereoselectivity for the trans-cyclopropane isomer (often >99:1) and excellent enantioselectivity (up to 99% ee). acs.orghueuni.edu.vnacs.org The stereochemical outcome is dictated by the precise geometry of the transition state, where the chiral ligands create a highly organized environment that directs the approach of the olefin to the metal-carbene intermediate.

Enzyme-based catalysts offer a remarkable level of control. Through directed evolution and protein engineering of myoglobin, biocatalysts have been developed that are not only highly stereoselective but also enantiodivergent. nih.govresearchgate.net This means that by selecting different enzyme variants, one can selectively synthesize either the (1R,2S) or the (1S,2R) enantiomer of the cyclopropylphosphonate product with exceptional purity (>99% de and ee). nih.govresearchgate.netutdallas.edu

Other factors also play a critical role:

Substrate Control: The presence of directing groups, such as a proximal hydroxyl group in the Simmons-Smith reaction, can enforce syn-selectivity. wiley-vch.de Chiral auxiliaries attached to the substrate, such as a (−)-8-phenylmenthyl group on an acrylate, can direct the stereochemical course of cycloadditions through steric repulsion in the transition state. acs.org

Reagents and Solvents: In MIRC reactions, the choice of solvent can influence diastereoselectivity. researchgate.net Similarly, the regioselectivity of some cycloaddition reactions can be controlled by the choice of base or Lewis acid catalyst. rsc.orgthieme-connect.com

Transition State Interactions: Non-covalent interactions within the transition state, such as π–π stacking and CH–π interactions between the catalyst's ligands and the substrates, have been computationally shown to be critical for determining both diastereoselectivity and enantioselectivity in certain rhodium-catalyzed systems. wiley-vch.de

Applications of Diethyl Cyclopropylphosphonate in Organic Synthesis

As a Versatile Building Block for Highly Functionalized Molecules

The inherent reactivity of the phosphonate (B1237965) group coupled with the unique properties of the cyclopropane (B1198618) ring makes diethyl cyclopropylphosphonate a valuable starting material for the synthesis of a wide range of functionalized molecules. The phosphorus atom can be readily targeted by various nucleophiles and electrophiles, allowing for the introduction of diverse functionalities.

One notable application is in Michael addition reactions, where the phosphonate-activated cyclopropyl (B3062369) group can act as a Michael acceptor. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the creation of more complex molecular architectures. For instance, the reaction with various nucleophiles can introduce alkyl, aryl, or heteroatomic substituents onto the cyclopropane ring, paving the way for the synthesis of a library of substituted cyclopropylphosphonates with potential applications in medicinal chemistry and materials science.

Furthermore, the diethyl phosphonate group can be transformed into other functional groups. For example, it can be hydrolyzed to the corresponding phosphonic acid, which is a key functional group in many biologically active compounds. The ester groups can also be modified, providing another avenue for diversification. This versatility underscores the importance of this compound as a foundational element in the strategic construction of complex organic molecules.

Synthesis of Substituted Cyclopropylphosphonates

The modification of the cyclopropane ring of this compound is a key strategy for the synthesis of a variety of substituted analogues with tailored properties.

α-Arylated β-Substituted Cyclopropylphosphonates

A significant advancement in the synthesis of substituted cyclopropylphosphonates is the development of methods to introduce substituents at both the α and β positions of the cyclopropane ring. An efficient electrosynthesis method has been reported for the preparation of α-arylated β-substituted cyclopropylphosphonates. researchgate.net This electrochemical approach involves the reduction of a diethyl α,α-dichlorobenzylphosphonate in the presence of a Michael acceptor. The reaction proceeds in a one-compartment cell utilizing a magnesium sacrificial anode. researchgate.net This method provides a direct route to these highly substituted cyclopropane derivatives.

The scope of this electrosynthesis has been explored with various Michael acceptors, demonstrating its utility in generating a range of substituted products. The following table summarizes some of the reported examples, showcasing the versatility of this method.

Michael AcceptorProductYield (%)
Ethyl acrylateDiethyl 1-phenyl-2-(ethoxycarbonyl)cyclopropylphosphonate65
AcrylonitrileDiethyl 1-phenyl-2-cyanocyclopropylphosphonate70
Methyl vinyl ketoneDiethyl 1-phenyl-2-acetylcyclopropylphosphonate55

Data compiled from a study on the electrosynthesis of α-arylated β-substituted cyclopropylphosphonates. researchgate.net

Precursor to Biologically Relevant Cyclopropane Amino Acid Analogues

Cyclopropane-containing amino acids are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart enhanced biological activity and metabolic stability to peptides. This compound serves as a valuable precursor for the synthesis of these important molecules.

Stereoselective Synthesis of α-Aminocyclopropanephosphonic Acids

The development of stereoselective methods for the synthesis of α-aminocyclopropanephosphonic acids is a crucial area of research. While direct synthetic routes starting from this compound are still being explored, its derivatives can be utilized in stereoselective transformations. One approach involves the use of chiral auxiliaries to control the stereochemistry of the amination step. For example, a chiral derivative of this compound can be reacted with an aminating agent, where the chiral auxiliary directs the approach of the incoming amino group to one face of the cyclopropane ring, leading to the preferential formation of one enantiomer.

Another strategy involves the use of chiral catalysts to achieve stereoselectivity. Although specific examples starting directly from this compound are not yet widely reported, the principles of asymmetric catalysis are applicable to its derivatives. Future research in this area is likely to focus on the development of catalytic systems that can directly and stereoselectively introduce an amino group onto the cyclopropylphosphonate scaffold.

Transformations Leading to Hydroxymethyl-Substituted Cyclopropanephosphonic Acids

Hydroxymethyl-substituted cyclopropanephosphonic acids are another class of biologically relevant compounds. The synthesis of these molecules can be envisioned to start from this compound through a series of functional group transformations. A potential synthetic route could involve the introduction of a hydroxymethyl group onto the cyclopropane ring. This might be achieved through the reaction of a suitable carbanion of a this compound derivative with formaldehyde, followed by subsequent modifications.

While specific literature detailing the direct conversion of this compound to hydroxymethyl-substituted cyclopropanephosphonic acids is limited, the synthesis of related structures such as 1-hydroxymethyl cyclopropyl acetic acid has been reported. google.com These synthetic strategies could potentially be adapted to phosphonate-containing starting materials.

Utility in the Construction of Polycyclic Structures via Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical bonds are formed in a single synthetic operation. These reactions are of great interest for the rapid construction of complex polycyclic structures. The unique reactivity of this compound makes it a potential candidate for participation in such cascade sequences.

While specific examples of cascade reactions involving this compound to form polycyclic structures are not yet extensively documented in the literature, its potential is evident. The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, which could initiate a cascade of cyclizations. For instance, a Lewis acid-catalyzed reaction of this compound with a suitable diene could potentially lead to a [3+2] cycloaddition followed by further intramolecular reactions to build up a polycyclic system. The development of such cascade reactions represents a promising area for future research, which could significantly enhance the synthetic utility of this compound.

Synthesis and Reactivity of Advanced Cyclopropylphosphonate Derivatives

Phosphonate (B1237965) Analogues with Modified Ester Groups (e.g., Dimethyl, Diisopropyl)

The reactivity and stereoselectivity of cyclopropanation reactions to form cyclopropylphosphonates can be influenced by the nature of the ester groups on the phosphonate moiety. While diethyl cyclopropylphosphonate is a common variant, analogues bearing dimethyl and diisopropyl groups are also synthetically important and have been extensively studied. The size of these ester groups can impact catalyst performance and reaction outcomes.

The synthesis of these analogues typically follows the metal-catalyzed decomposition of the corresponding diazo compounds in the presence of an alkene. For instance, dimethyl (diazomethyl)phosphonate is employed as a carbene precursor for the biocatalytic construction of phosphorus-containing cyclopropanes using engineered hemoproteins. nih.gov Similarly, the asymmetric addition of diisopropyl diazomethylphosphonate to styrene (B11656) derivatives is effectively catalyzed by chiral ruthenium porphyrins, proceeding under mild conditions to yield trans-cyclopropylphosphonates with good yields and high enantiomeric excess (ee). acs.org

In rhodium-catalyzed cyclopropanations, the size of the ester group can have a notable effect on enantioselectivity. For example, in reactions catalyzed by Rh2(S-DOSP)4, it has been observed that the enantioselectivity tends to decrease as the size of the ester group increases. unl.pt However, the diastereoselectivity is not significantly influenced by the ester's size. unl.pt Catalytic systems using ruthenium porphyrins have also proven highly efficient in converting styrene and diisopropyl diazomethylphosphonate into cyclopropylphosphonate esters with high yields and stereoselectivity. researchgate.net

Phosphonate EsterCarbene PrecursorCatalyst TypeKey FindingsReference
DimethylDimethyl (diazomethyl)phosphonateEngineered Myoglobin (B1173299) (Biocatalyst)Enables highly diastereo- and enantioselective olefin cyclopropanation. nih.gov
DiisopropylDiisopropyl diazomethylphosphonateChiral Ruthenium PorphyrinsProduces trans-cyclopropylphosphonates in good yields and high ee's (up to 92%). acs.org
VariousVinyldiazoacetatesRh2(S-DOSP)4Enantioselectivity decreases as the size of the ester group increases. unl.pt

Cyclopropylphosphonates with Diverse Ring Substituents

The functionalization of the cyclopropane (B1198618) ring itself provides access to a wide array of derivatives with tailored properties. Synthetic strategies have been developed to introduce halogen, alkyl, aryl, and heteroatom substituents onto the cyclopropylphosphonate core.

Halogenated Cyclopropylphosphonates

Halogenated cyclopropylphosphonates are valuable synthetic intermediates. Electrochemical techniques have been successfully used to synthesize α-chlorinated and α-fluorinated cyclopropylphosphonates from the corresponding α-polyhalogenated phosphonates and Michael acceptors. acs.org In natural product biosynthesis, a "cryptic halogenation" strategy is employed where halogenases transiently incorporate a halogen atom to activate a molecule for subsequent reactions, including cyclopropanation. nih.gov This process involves an intramolecular displacement reaction where the chloride acts as a good leaving group to facilitate ring formation. nih.gov

Alkyl and Aryl Substituted Cyclopropylphosphonates

The introduction of alkyl and aryl groups onto the cyclopropane ring is commonly achieved through the cyclopropanation of substituted alkenes. A broad range of vinylarene substrates can be efficiently transformed to yield enantioenriched phosphonyl-functionalized cyclopropanes. rsc.org For example, biocatalytic cyclopropanation using engineered myoglobin variants on styrene derivatives carrying para, meta, and ortho substituents results in the corresponding products with excellent yields (44–99%), diastereoselectivity (>99% de), and enantioselectivity (98–99% ee). rochester.edu Both electron-donating and electron-withdrawing groups on the benzene ring are well-tolerated. rochester.edu

Furthermore, an efficient electrosynthesis method has been developed for α-arylated β-substituted cyclopropylphosphonates. This is achieved through the electroreduction of diethyl α,α-dichlorobenzylphosphonate in the presence of Michael acceptors, using a one-compartment cell with a magnesium sacrificial anode. acs.org

Substituent TypeAlkene Substrate ExampleCatalyst/MethodYieldDiastereoselectivity (de)Enantioselectivity (ee)Reference
Aryl (para-Bromo)4-BromostyreneEngineered Myoglobin1.1 g (61%)>99%99% nih.gov
Aryl (ortho-Chloro)2-ChlorostyreneEngineered Myoglobin80%>99%99% rochester.edu
Aryl (meta-Methoxy)3-MethoxystyreneEngineered Myoglobin99%>99%98% rochester.edu
Aryl (Naphthyl)2-VinylnaphthaleneEngineered Myoglobin99%>99%99% rochester.edu
ArylVarious Michael AcceptorsElectrosynthesisGoodN/AN/A (Racemic) acs.org

Heteroatom-Substituted Cyclopropylphosphonates

The incorporation of heteroatoms into the three-membered ring structure leads to analogues such as aziridinylphosphonates. Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalysis has proven effective for the highly enantioselective aziridination of unactivated terminal alkenes. nih.gov This method provides access to valuable chiral aziridines, which are nitrogen-containing analogues of cyclopropanes, with good to excellent yields and enantioselectivities (up to 99% yield, 93% ee). nih.gov Additionally, synthetic routes to functionalized diethyl(pyrrolidin-2-yl)phosphonates, which feature a heteroatom in an adjacent ring system, have been developed through 1,3-dipolar cycloaddition reactions. mdpi.com

Chiral Cyclopropylphosphonates and Their Enantioselective Synthesis

The development of methods for the asymmetric synthesis of chiral cyclopropylphosphonates is of significant interest due to the biological relevance of organophosphonate compounds. rsc.org Catalytic enantioselective intermolecular cyclopropanation is a key strategy to produce these optically active molecules. acs.org Both transition-metal catalysis and biocatalysis have emerged as powerful platforms for achieving high levels of stereocontrol. rochester.eduacs.org

Utilization of Chiral Catalysts (e.g., Rhodium Complexes)

Chiral rhodium complexes are prominent catalysts for the enantioselective synthesis of cyclopropylphosphonates. The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a common method, though its application to cyclopropylphosphonates was historically limited. unl.pt

Dirhodium catalysts with D2-symmetric chiral ligands, such as Rh2(S-biTISP)2, have been developed for the enantioselective synthesis of cyclopropylphosphonates containing quaternary stereocenters. unl.pt These reactions often proceed with high yields (76-85%), high diastereoselectivity (≥98% de), and variable enantioselectivity (68-92% ee). unl.pt Chiral cyclopentadienyl-rhodium(III) complexes have also been shown to be highly competent for catalyzing enantioselective reactions, including the aziridination of unactivated terminal alkenes, which is analogous to cyclopropanation. nih.gov The use of chiral rhodium complexes derived from enantiopure phosphorus ligands is a valuable tool in the synthesis of chiral molecules. rsc.org

CatalystReaction TypeSubstratesYieldDiastereoselectivity (de)Enantioselectivity (ee)Reference
Rh2(S-DOSP)4CyclopropanationDonor/acceptor-substituted carbenoids69%95%34% (poor) unl.pt
Rh2(S-biTISP)2CyclopropanationAryl- and vinyldiazophosphonates76-85%≥98%68-92% unl.pt
Chiral CpxRh(III)AziridinationUnactivated terminal alkenes + Nitrene sourcesUp to 99%N/AUp to 93% nih.gov

Strategies for Introducing Quaternary Stereocenters

A prominent strategy for the enantioselective synthesis of cyclopropylphosphonates with a quaternary stereocenter involves the metal-catalyzed decomposition of diazo compounds in the presence of an alkene. unl.pt Dirhodium (II) complexes have emerged as particularly effective catalysts for these transformations.

Research has demonstrated a highly stereoselective method utilizing D₂-symmetric chiral dirhodium catalysts for the cyclopropanation of styrenes. unl.ptnih.gov Specifically, the reaction between dimethyl aryldiazomethylphosphonates and various styrene derivatives, catalyzed by Rh₂(S-biTISP)₂, yields cyclopropylphosphonates containing a quaternary stereocenter with high efficiency and stereocontrol. unl.pt

The process involves the generation of a donor/acceptor-substituted rhodium carbenoid intermediate. unl.ptnih.gov The phosphonate group acts as the acceptor, and this type of carbenoid exhibits high chemoselectivity. The choice of catalyst is crucial for achieving high enantioselectivity. For instance, while the Rh₂(S-DOSP)₄ catalyst provides high diastereoselectivity (95% de), the enantioselectivity is poor (34% ee). In contrast, the Rh₂(S-biTISP)₂ catalyst affords significantly higher stereoselectivity, achieving 98% diastereomeric excess (de) and 88% enantiomeric excess (ee) under optimized conditions, which typically involve heating under reflux in a hydrocarbon solvent like 2,2-dimethylbutane. unl.pt

This methodology has been successfully applied to a range of aryl- and vinyldiazophosphonates, consistently producing the desired cyclopropanes in high yields with excellent diastereoselectivity and good to high enantioselectivity. unl.pt

Table 1: Rh₂(S-biTISP)₂-Catalyzed Asymmetric Cyclopropanation Results
Diazo Phosphonate Substituent (Ar)AlkeneYield (%)Diastereomeric Excess (% de)Enantiomeric Excess (% ee)
PhenylStyrene85≥9888
4-methylphenylStyrene85≥9892
4-methoxyphenylStyrene96≥9890
4-chlorophenylStyrene86≥9876
2-naphthylStyrene85≥9888
2-furylStyrene76≥9868
Data sourced from research on Rh₂(S-biTISP)₂-catalyzed reactions of various dimethyl aryldiazomethylphosphonates with styrene. unl.ptnih.gov

Resolution Techniques for Enantiomerically Pure Products

While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution remains a vital technique for separating racemic mixtures into their constituent enantiomers. This is particularly useful when a synthetic route produces a mixture of stereoisomers or when a specific enantiomer is required for further studies or applications.

One of the most common and effective methods for chiral resolution is the crystallization of diastereomeric salts. This technique involves reacting a racemic mixture, such as a carboxylic acid, with a chiral resolving agent, typically a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

A practical application of this method has been demonstrated for obtaining enantiopure precursors to densely substituted cyclopropanes. In this approach, racemic bromocyclopropane carboxylic acids are resolved using Cinchona alkaloids. The use of either cinchonine or cinchonidine as the chiral resolving agent allows for the crystallization of the respective diastereomeric salts. After a single crystallization, enantiomerically enriched carboxylic acids can be recovered with an enantiomeric excess greater than 95%. This protocol is scalable, enabling the production of multi-gram quantities of the enantiopure precursors. These resolved acids can then be converted into the desired cyclopropylphosphonate derivatives while retaining their enantiomeric purity.

Other established resolution techniques include:

Chiral Chromatography: This method involves passing the racemic mixture through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer.

The choice of resolution technique depends on the specific properties of the compound, the scale of the separation, and the desired level of enantiomeric purity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For organophosphorus compounds, ¹H, ¹³C, and ³¹P are the most informative nuclei, providing a comprehensive picture of the molecular structure.

High-field NMR offers superior resolution and sensitivity, which is essential for distinguishing between structurally similar compounds and for identifying minor components in a reaction mixture. researchgate.net The analysis of diethyl cyclopropylphosphonate involves the individual and collective interpretation of its ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into signals for the ethoxy groups and the cyclopropyl (B3062369) ring.

Ethoxy Protons (-OCH₂CH₃): These typically appear as a quartet for the methylene (B1212753) protons (-OCH₂) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) due to coupling with the methylene protons.

Cyclopropyl Protons (-CH-CH₂CH₂-): The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. The methine proton directly attached to the phosphorus atom is expected to show additional coupling to the ³¹P nucleus, further splitting its signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the 100% natural abundance of ³¹P, carbon signals are often split into doublets due to coupling with the phosphorus nucleus (J-coupling). rsc.org This C-P coupling is invaluable for assignments, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms (¹JCP > ²JCP > ³JCP). rsc.orgrsc.org

Ethoxy Carbons (-OCH₂CH₃): Two distinct signals are expected, one for the methylene carbon and one for the methyl carbon, both likely showing coupling to the phosphorus atom (²JCP and ³JCP, respectively).

Cyclopropyl Carbons (-CH-CH₂CH₂-): The carbon atom directly bonded to phosphorus (C1) will exhibit a large one-bond coupling constant (¹JCP). rsc.org The other two carbons of the cyclopropyl ring will show smaller, multi-bond couplings.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. rsc.org Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, spectra can be acquired rapidly with high sensitivity. The chemical shift (δ) is highly dependent on the oxidation state and coordination environment of the phosphorus atom. For pentavalent phosphonates like this compound, the ³¹P signal is expected to appear in a characteristic downfield region.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound

Note: This data is predicted based on typical values for analogous structures, as a complete experimental dataset for this specific compound is not publicly available. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ³¹P NMR (Predicted)
P-CHMultiplet (1H)δ ≈ 15-25 (d, ¹JCP ≈ 140-170 Hz)\multirow{4}{*}{δ ≈ 20-30}
CH₂ (cyclopropyl)Multiplets (4H)δ ≈ 5-15 (d, ²JCP ≈ 5-15 Hz)
O-CH₂Multiplet (4H)δ ≈ 60-65 (d, ²JCP ≈ 5-10 Hz)
CH₃Triplet (6H)δ ≈ 15-20 (d, ³JCP ≈ 2-8 Hz)

While 1D-NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating signals across two frequency axes, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically over two or three bonds). A COSY spectrum of this compound would show cross-peaks between the -OCH₂- and -CH₃ protons of the ethoxy groups, and among the protons of the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals based on their known proton assignments. For this compound, the HSQC spectrum would show correlations for each C-H bond, definitively linking the proton and carbon signals for the ethoxy and cyclopropyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique correlates nuclei that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For substituted cyclopropylphosphonates, NOESY can help establish the relative orientation of substituents on the ring.

Low-temperature NMR is a specialized technique used to study reaction intermediates or molecules that undergo rapid conformational changes at room temperature. By cooling the sample, molecular motion can be slowed or "frozen" on the NMR timescale. This allows for the characterization of transient species, such as reaction intermediates or complexes, that would otherwise be unobservable. The increased sensitivity at lower temperatures is also a significant advantage. The primary benefits include the suppression of molecular tumbling and conformational exchange, and the ability to trap transient states by rapid freeze-quenching.

For mechanistic studies involving this compound, low-temperature NMR could be used to:

Observe the formation of a transient complex between the phosphonate (B1237965) and a reactant.

Characterize unstable intermediates in a reaction pathway.

Study the conformational dynamics of the molecule by observing the coalescence of signals as the temperature is changed.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For this compound (C₇H₁₅O₃P), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for this compound

Formula Adduct Calculated Exact Mass (m/z) Observed Mass (m/z)
C₇H₁₅O₃P[M+H]⁺179.08315Experimental value
C₇H₁₅O₃P[M+Na]⁺201.06510Experimental value

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information and is a powerful tool for identifying known compounds and elucidating the structures of unknown analogues.

The fragmentation of organophosphorus compounds is often characterized by the cleavage of bonds around the central phosphorus atom. For this compound, characteristic fragmentation pathways would likely include:

Loss of an ethoxy group (-OC₂H₅).

Loss of ethylene (B1197577) (-C₂H₄) from an ethoxy group via a McLafferty-type rearrangement. nih.gov

Cleavage of the P-C bond, resulting in the loss of the cyclopropyl group.

Sequential losses leading to a stable protonated phosphoric acid core ([H₄PO₄]⁺). nih.gov

By analyzing the fragmentation patterns of synthesized analogues, a library of characteristic fragments can be built. This allows for the rapid identification of related compounds in complex mixtures, as they will often share common fragmentation pathways.

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
179.08151.05C₂H₄Loss of ethylene
179.08135.05C₂H₄OLoss of acetaldehyde
179.08123.02C₂H₄ + C₂H₄Sequential loss of two ethylene molecules
179.0899.01C₂H₄ + C₂H₄OLoss of ethylene and acetaldehyde

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of a compound, which provides a detailed three-dimensional map of the electron density, and thus the precise spatial arrangement of its constituent atoms. For chiral molecules, which are non-superimposable on their mirror images, X-ray crystallography can distinguish between enantiomers, a critical aspect in fields such as pharmacology and materials science where the biological activity or physical properties can be enantiomer-dependent.

While direct crystallographic analysis of this compound may be challenging due to its physical state or crystallization properties, the absolute configuration of chiral centers within phosphonate-containing molecules can be unequivocally established through the formation of crystalline derivatives. This often involves reacting the target molecule with a chiral auxiliary of a known absolute configuration or by derivatizing the molecule to introduce functionalities that facilitate crystallization.

A notable example that illustrates this approach is the determination of the absolute configuration of the phosphonic acid moiety in the natural products fosfazinomycins A and B. rsc.org To achieve this, researchers synthesized both enantiomers of a related model compound, 2-hydroxy-2-phosphonoacetic acid methyl ester. The synthesis involved a Pudovik reaction between a chiral cyclic phosphite (B83602) and methyl glyoxylate, which resulted in a pair of diastereomeric α-hydroxyphosphonates. These diastereomers were separable by high-performance liquid chromatography (HPLC), and crucially, they formed crystals suitable for single-crystal X-ray diffraction analysis. rsc.org

The crystallographic analysis of these diastereomers allowed for the definitive assignment of the absolute configuration at the chiral carbon atom. This information was then used to assign the configuration of the naturally occurring phosphonic acid. The Flack parameter, a critical value in crystallographic refinement for non-centrosymmetric structures, is used to confidently determine the absolute structure. A Flack parameter close to zero for a given stereochemical model confirms that the model has the correct absolute configuration. ed.ac.uk

The crystallographic data obtained from such studies provide a wealth of information beyond just the absolute configuration. It reveals precise bond lengths, bond angles, and torsion angles, offering deep insights into the molecular conformation in the solid state.

Below are representative data tables derived from the crystallographic analysis of a crystalline derivative of a chiral phosphonate, illustrating the type of information that is obtained.

Table 1: Crystal Data and Structure Refinement for a Representative Chiral Phosphonate Derivative

ParameterValue
Empirical formulaC₁₂H₁₅O₆P
Formula weight286.22
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.543(2) Å, α = 90°
b = 10.987(3) Å, β = 90°
c = 18.234(5) Å, γ = 90°
Volume1310.9(7) ų
Z4
Density (calculated)1.450 Mg/m³
Absorption coefficient0.220 mm⁻¹
F(000)600
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection3.33 to 26.37°
Index ranges-8<=h<=8, -13<=k<=13, -22<=l<=22
Reflections collected11894
Independent reflections2684 [R(int) = 0.045]
Completeness to theta = 25.242°100.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2684 / 0 / 173
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.082
R indices (all data)R1 = 0.042, wR2 = 0.087
Absolute structure parameter0.02(4)

Data is representative and based on analogous structures reported in the literature. rsc.org

Table 2: Selected Bond Lengths and Angles for a Representative Chiral Phosphonate Derivative

BondLength (Å)AngleAngle (°)
P1-O11.475(2)O1-P1-O2116.5(1)
P1-O21.568(2)O1-P1-O3112.9(1)
P1-O31.572(2)O2-P1-O3101.2(1)
P1-C11.821(3)O1-P1-C1113.4(1)
C1-C21.534(4)O2-P1-C1106.8(1)
C1-O41.423(3)O3-P1-C1105.1(1)

Data is representative and based on analogous structures reported in the literature. rsc.org

The successful application of X-ray crystallography to crystalline derivatives provides the definitive evidence required for the assignment of absolute stereochemistry in chiral phosphonates, a critical step in understanding their structure-activity relationships.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For diethyl cyclopropylphosphonate, DFT calculations would provide fundamental insights into its electronic structure and reactivity.

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve modeling its synthesis, such as the Michaelis-Arbuzov reaction, or its participation in subsequent transformations like the Horner-Wadsworth-Emmons reaction.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the determination of activation energies (energy barriers), which are crucial for understanding reaction rates. For instance, in a hypothetical reaction involving nucleophilic attack on the phosphorus atom of this compound, DFT could elucidate whether the reaction proceeds through a single transition state (an SN2-like mechanism) or involves a stable intermediate (an addition-elimination mechanism). Studies on similar organophosphorus compounds have shown that DFT can effectively model these pathways. semanticscholar.orgnih.gov

Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction: This table illustrates the type of data that would be generated from a DFT study on the reaction mechanisms of this compound. The values are hypothetical.

Reaction Step Transition State Energy Barrier (kcal/mol)
Nucleophilic Addition TS1 15.2

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the distribution of electrons and the energies of molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy suggests a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.comnih.gov

For this compound, the HOMO would likely be located on the oxygen atoms of the phosphonate (B1237965) group, while the LUMO might be associated with the P-C bond or the phosphorus atom itself, indicating sites for nucleophilic attack. DFT calculations on related phosphonates have been used to determine these properties and predict reactivity. jocpr.comresearchgate.net

Exemplary Frontier Orbital Data for this compound: This table presents hypothetical data to demonstrate the output of a DFT analysis.

Molecular Orbital Energy (eV) Description
HOMO -6.85 Primarily localized on phosphoryl oxygen
LUMO +1.20 Primarily localized on the phosphorus atom

| HOMO-LUMO Gap | 8.05 | Indicates high kinetic stability |

By analyzing the electronic structure and modeling reaction pathways, DFT can predict how a molecule will behave in a chemical reaction. For this compound, this includes predicting which sites are most susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Furthermore, DFT can be used to predict the selectivity of reactions (regioselectivity and stereoselectivity). For example, in reactions involving a chiral center, DFT can calculate the energy barriers leading to different stereoisomers, thereby predicting which product is more likely to form. nih.gov Studies on the reactions of other phosphonates have successfully used DFT to explain and predict the observed regioselectivity, confirming that the methodology is well-suited for this purpose. imist.maresearchgate.net

The phosphorus atom in this compound is an electrophilic center and can be attacked by nucleophiles. DFT studies are crucial for understanding the mechanism of these SN2@P reactions. researchgate.net These reactions can proceed through different stereochemical pathways (inversion or retention of configuration). Computational studies on similar cyclic and acyclic organophosphorus compounds have shown that the mechanism can be highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. semanticscholar.orgnih.govresearchgate.net DFT calculations can model the transition states for both pathways, revealing the preferred stereochemical outcome. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound. The ethyl groups and the cyclopropyl (B3062369) group can rotate, leading to different spatial arrangements (conformers). MD simulations can identify the most stable conformers and the energy barriers for converting between them. nih.gov This is important as the reactivity of a molecule can depend on its conformation.

MD can also be used to simulate reaction pathways, providing a dynamic picture of how reactants approach each other and how products are formed. This can be particularly useful for understanding the role of solvent molecules in a reaction, an aspect that is often simplified in DFT calculations.

Computational Design of Novel Cyclopropylphosphonate Structures and Reactions

Computational chemistry is not only for understanding existing molecules but also for designing new ones with desired properties. nih.gov Starting with the this compound scaffold, computational methods can be used to predict how changes in the structure would affect its properties.

For example, one could computationally screen a library of related cyclopropylphosphonate structures by replacing the ethyl groups with other alkyl or aryl groups. DFT calculations could quickly estimate the electronic properties (like the HOMO-LUMO gap) and reactivity of these new virtual compounds. This in silico screening can identify promising candidates for synthesis and experimental testing, accelerating the discovery of new molecules with enhanced reactivity, stability, or specific biological activity. rsc.orgnih.gov This approach has been successfully used in drug discovery and materials science to design novel compounds with tailored functionalities. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing diethyl cyclopropylphosphonate, and how can purity be optimized?

this compound is typically synthesized via cyclopropanation reactions using precursors like diethyl (1-diazo-2-oxopropyl)phosphonate. Key steps include diazo compound decomposition under controlled conditions (e.g., Rh(II) catalysis) and subsequent cyclopropane ring formation. To optimize purity:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Monitor reaction progress via TLC or NMR to terminate at peak product formation.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate trans-diastereomers preferentially .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of vapors or dust .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Q. How can this compound be characterized spectroscopically?

  • NMR: Use 31^{31}P NMR to confirm phosphonate group integrity (δ ~20–25 ppm). 1^{1}H and 13^{13}C NMR identify cyclopropane protons (δ 1.2–2.5 ppm) and carbonyl groups .
  • MS: High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 223.08) .
  • X-ray Crystallography: Resolve stereochemistry of cyclopropane derivatives (e.g., trans-selectivity in bromocyclopropylphosphonates) .

Advanced Research Questions

Q. How do electronic and steric effects of substrates influence cyclopropanation yields with this compound?

Reaction yields correlate with substrate electronic properties:

  • Electron-rich alkenes (e.g., 4-methoxystyrene) yield >80% due to stabilized transition states.
  • Electron-deficient alkenes (e.g., 4-CF3_3-styrene) show reduced yields (~62%) due to slower carbene insertion .
  • Steric hindrance: 1,1-Diphenylethylene yields drop to 47% due to hindered access to the double bond .
    Methodological tip: Screen substrates with varying Hammett constants (σ\sigma) to predict reactivity trends.

Q. How can contradictions in diastereoselectivity data be resolved during cyclopropane synthesis?

  • Kinetic vs. thermodynamic control: Use low temperatures (−40°C) to favor kinetic trans-products. Higher temperatures may equilibrate to cis isomers .
  • Catalyst tuning: Replace Rh(II) with Ru(II) catalysts to alter selectivity via ligand steric effects.
  • Crystallographic validation: Confirm major isomers via X-ray diffraction (e.g., trans-bromocyclopropylphosphonate in Figure 2.3 of ).

Q. What strategies enable functionalization of this compound derivatives for drug discovery?

  • Orthogonal reactivity: Exploit bromine substituents for Suzuki couplings or amine-protected groups for peptide conjugation .
  • Phosphonate hydrolysis: Convert to phosphonic acids under acidic conditions (HCl, reflux) for bioactivity assays .
  • Cross-coupling: Use Pd-catalyzed reactions to attach aryl/heteroaryl moieties to the cyclopropane core.

Q. How can computational methods aid in predicting reaction pathways for this compound?

  • DFT calculations: Model carbene formation and cyclopropanation transition states (e.g., B3LYP/6-31G* level) to identify rate-limiting steps.
  • Docking studies: Predict binding affinities of phosphonate derivatives with target enzymes (e.g., alkaline phosphatases) .

Methodological Resources

  • Stereochemical Analysis: Reference X-ray data from analogous compounds (e.g., bromocyclopropylphosphonate, ).
  • Safety Protocols: Follow hazard guidelines in Prudent Practices in the Laboratory (Chapter 4, ).
  • Data Validation: Cross-reference NMR shifts with databases (e.g., SDBS) and report diastereomeric ratios (d.r.) for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.